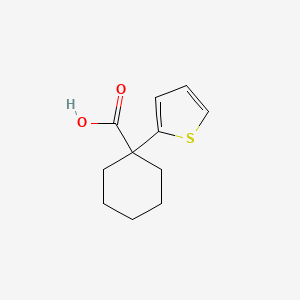

1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid

CAS No.: 100058-72-8

Cat. No.: VC1976754

Molecular Formula: C11H14O2S

Molecular Weight: 210.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 100058-72-8 |

|---|---|

| Molecular Formula | C11H14O2S |

| Molecular Weight | 210.29 g/mol |

| IUPAC Name | 1-thiophen-2-ylcyclohexane-1-carboxylic acid |

| Standard InChI | InChI=1S/C11H14O2S/c12-10(13)11(6-2-1-3-7-11)9-5-4-8-14-9/h4-5,8H,1-3,6-7H2,(H,12,13) |

| Standard InChI Key | TVJXMYFENIHEOZ-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)(C2=CC=CS2)C(=O)O |

| Canonical SMILES | C1CCC(CC1)(C2=CC=CS2)C(=O)O |

Introduction

Key Features:

-

The thiophene ring contributes aromaticity and electron-rich properties to the molecule.

-

The carboxylic acid group imparts acidic characteristics, enabling the compound to participate in hydrogen bonding and various chemical reactions.

Synthesis

The synthesis of 1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid typically involves the following steps:

-

Cyclohexane Functionalization: Cyclohexanone is used as a precursor. It undergoes functionalization to introduce the carboxylic acid group at the 1-position.

-

Thiophene Substitution: A thiophene derivative is introduced through Friedel-Crafts alkylation or other coupling reactions to attach the thiophene ring to the cyclohexane backbone.

-

Purification: The product is purified using recrystallization or chromatographic techniques to ensure high purity.

These steps may vary depending on the desired yield and specific reaction conditions.

Pharmaceutical Research

Compounds like 1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid are studied for their potential pharmacological properties:

-

The thiophene moiety is known for its bioactive potential, including antimicrobial and anti-inflammatory effects.

-

Carboxylic acids often serve as intermediates in drug development due to their reactivity and ability to form derivatives.

Material Science

The aromatic thiophene ring makes this compound a candidate for use in organic semiconductors or other material science applications where conjugated systems are advantageous.

Chemical Intermediates

This compound can act as a versatile intermediate in synthesizing more complex molecules, particularly those requiring both aromatic and aliphatic functionalities.

Spectroscopic Characterization:

The structure of 1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid can be confirmed using various spectroscopic techniques:

-

NMR (Nuclear Magnetic Resonance): Provides details about hydrogen and carbon environments within the molecule.

-

IR (Infrared Spectroscopy): Identifies functional groups such as the carboxylic acid () through characteristic absorption bands.

-

Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

Research Findings

Recent studies have highlighted the importance of thiophene-containing compounds in medicinal chemistry:

-

Thiophene derivatives are known to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria .

-

The presence of electron-donating or withdrawing groups on the thiophene ring significantly influences biological activity .

-

Compounds with similar structures have been investigated for their antioxidant properties, with promising results .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume